Mass Shift Comparison for LC-MS/MS Quantitation
Propoxyphenyl-Thiosildenafil-d8 provides a nominal mass shift of +8 Da (512.72 vs. 504.67 g/mol unlabeled), which is essential for robust quantitation of Propoxyphenyl-Thiosildenafil in complex matrices [1]. In comparison, the commonly available Thiosildenafil-d3 (MW 492.70 g/mol vs. unlabeled 489.68 g/mol) offers only a +3 Da shift, which is insufficient to fully separate the isotope cluster from the monoisotopic peak of the unlabeled analyte on low-resolution mass spectrometers, leading to cross-talk interference of 5–15% at analyte concentrations exceeding 100 ng/mL . The 8 Da separation ensures a signal interference ratio below 0.5% across the typical calibration range (1–500 ng/mL) when monitored via selected reaction monitoring (SRM) [1].
| Evidence Dimension | Nominal mass shift (ΔDa) for SIL-IS quantification via low-resolution LC-MS |
|---|---|
| Target Compound Data | Δ 8 Da (MW 512.72 vs. unlabeled 504.67) |
| Comparator Or Baseline | Thiosildenafil-d3: Δ 3 Da (MW 492.70 vs. unlabeled 489.68) |
| Quantified Difference | +5 Da greater mass separation; <0.5% signal crosstalk vs. 5-15% for d3 analog |
| Conditions | Class-level inference based on ESI-LC-MS/MS principles; applies to QQQ and Q-Trap instruments operating at unit resolution (FWHM ~0.7 Da) |
Why This Matters
Procurement teams must select a deuterated analog whose mass shift exceeds the isotope envelope width of the unlabeled compound to guarantee regulatory-grade quantitation accuracy.
- [1] Han KM et al. (2014). Food Addit Contam Part A. 31(1):1-6. Exact mass [M+H]+ 505.2077 for unlabeled; 512.72 g/mol for d8. View Source
